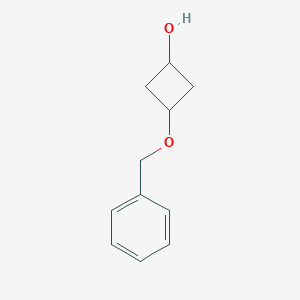

3-(Benzyloxy)cyclobutanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-phenylmethoxycyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c12-10-6-11(7-10)13-8-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSDRBWWICYJBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100058-61-5, 233276-35-2 | |

| Record name | 3-(Benzyloxy)cyclobutanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1s,3s)-3-(benzyloxy)cyclobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Benzyloxy)cyclobutanol molecular weight and formula

An In-Depth Technical Guide to 3-(Benzyloxy)cyclobutanol: Synthesis, Properties, and Applications in Drug Discovery

Introduction

This compound is a key organic compound featuring a four-membered cyclobutane ring, a structural motif of increasing interest in medicinal chemistry.[1] The presence of a hydroxyl group and a benzyloxy substituent provides two functional handles for further chemical modification, making it a valuable building block in the synthesis of complex molecular architectures. The cyclobutane ring itself imparts a degree of three-dimensionality to molecules, a desirable trait in modern drug design for improving target specificity and physicochemical properties.[1] This guide provides a comprehensive overview of the molecular properties, synthesis, and applications of this compound for researchers and professionals in drug development.

Physicochemical Properties

The fundamental properties of this compound are summarized below. The compound exists as cis and trans diastereomers, which can exhibit different physical properties.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄O₂ | [2][3] |

| Molecular Weight | 178.23 g/mol | [2][3] |

| CAS Number | 100058-61-5 (for mixture or unspecified isomer) | [2][3] |

| CAS Number (trans-isomer) | 1383813-54-4 | [4][5] |

| Appearance | Colorless to yellow oil/liquid | [2][3] |

| Boiling Point (trans-isomer) | 286.5 ± 33.0 °C at 760 mmHg | [4] |

| Density (trans-isomer) | 1.1 ± 0.1 g/cm³ | [4] |

| Synonyms | 3-(Phenylmethoxy)cyclobutan-1-ol | [2] |

Synthesis of this compound

A common and reliable method for the synthesis of this compound is the reduction of its ketone precursor, 3-(Benzyloxy)cyclobutan-1-one. This transformation is typically achieved using a mild reducing agent such as sodium borohydride (NaBH₄).

Causality of Experimental Choices:

The choice of sodium borohydride is strategic. It is a selective reducing agent for aldehydes and ketones and is known for its operational simplicity and safety compared to more powerful hydrides like lithium aluminum hydride (LAH). The reaction is typically run in a protic solvent like methanol or ethanol, which serves to protonate the intermediate alkoxide to yield the final alcohol product. Cooling the reaction to 0 °C is a standard precautionary measure to control the initial exothermic reaction rate upon addition of the hydride reagent.

Experimental Protocol: Reduction of 3-(Benzyloxy)cyclobutan-1-one

This protocol is adapted from established synthetic procedures.[3]

Materials:

-

3-(Benzyloxy)cyclobutan-1-one (1.0 eq)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄) (1.1 eq)

-

Water (H₂O)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3-(Benzyloxy)cyclobutan-1-one (e.g., 2.00 g, 11.4 mmol) in a mixture of tetrahydrofuran (20 mL) and methanol (1 mL) in a round-bottomed flask.[3]

-

Cool the reaction flask to 0 °C in an ice bath.

-

Slowly add sodium borohydride (e.g., 0.475 g, 12.5 mmol) to the solution in portions.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into water (30 mL) to quench any remaining NaBH₄.

-

Extract the aqueous layer with ethyl acetate (2 x 30 mL).[3]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a yellow oil (typical yield: ~90%).[3]

Synthesis Workflow Diagram

Caption: Synthesis of this compound via ketone reduction.

Applications in Drug Discovery and Development

This compound serves as a versatile intermediate in the synthesis of pharmaceutical agents. Its precursor, 3-(Benzyloxy)cyclobutan-1-one, is noted as a key starting material for various medicines, including HIV-1 reverse transcriptase inhibitors and Polo-like kinase (PLK) inhibitors.[6] The utility of this scaffold lies in its ability to introduce a constrained, three-dimensional cyclobutane core into a target molecule, which can enhance binding affinity and optimize pharmacokinetic properties.

For instance, the hydroxyl group of this compound can be converted into a leaving group for nucleophilic substitution, or it can be used as a point of attachment for ester or ether linkages. The benzyloxy group can be readily removed via hydrogenolysis to reveal a secondary alcohol, providing another site for chemical diversification.

Role as a Key Intermediate in Drug Synthesis

Caption: Role of this compound in a drug discovery pipeline.

Safety and Handling

-

GHS Hazard Statements (for 3-(Benzyloxy)cyclobutan-1-one): H302, H312, H332.[7]

Given the structural similarity, it is prudent to handle this compound with appropriate care. Standard laboratory safety practices should be employed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consulting the material's specific Safety Data Sheet (SDS) from the supplier is mandatory.

References

- Chemsrc. trans-3-(benzyloxy)cyclobutanol | CAS#:1383813-54-4. [Link]

- PubChem. 3-(Benzyloxy)cyclobutan-1-one | C11H12O2 | CID 14932787. [Link]

- Google Patents. CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone.

- Google Patents. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone.

- PubChemLite. 3-(benzyloxy)butan-1-ol (C11H16O2). [Link]

- PubChem. 3-Benzylcyclobutan-1-ol | C11H14O | CID 71742394. [Link]

- Royal Society of Chemistry.

- PubChem. 3-((Benzyloxy)methyl)cyclobutanone | C12H14O2 | CID 11819850. [Link]

- PubMed Central. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. [Link]

Sources

- 1. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 100058-61-5: 3-(phenylmethoxy)cyclobutan-1-ol [cymitquimica.com]

- 3. This compound | 100058-61-5 [chemicalbook.com]

- 4. trans-3-(benzyloxy)cyclobutanol | CAS#:1383813-54-4 | Chemsrc [chemsrc.com]

- 5. 1383813-54-4|trans-3-(Benzyloxy)cyclobutan-1-ol|BLD Pharm [bldpharm.com]

- 6. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents [patents.google.com]

- 7. 3-(Benzyloxy)cyclobutan-1-one | C11H12O2 | CID 14932787 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-(phenylmethoxy)cyclobutan-1-ol chemical properties

An In-Depth Technical Guide to 3-(Phenylmethoxy)cyclobutan-1-ol: Properties, Synthesis, and Applications

Introduction

3-(Phenylmethoxy)cyclobutan-1-ol, also known as 3-(benzyloxy)cyclobutanol, is a substituted cyclobutane derivative of significant interest in the fields of organic synthesis and medicinal chemistry. Its structure uniquely combines a strained four-membered carbocyclic ring with two key functional groups: a secondary alcohol and a benzyloxy ether. This arrangement provides a versatile scaffold for chemical modification, making it a valuable building block for more complex molecular architectures.

The cyclobutane motif is increasingly recognized for its ability to impart favorable pharmacological properties in drug candidates, including metabolic stability, conformational rigidity, and unique three-dimensional arrangements of pharmacophoric elements.[1][2] The benzyloxy group serves as a robust protecting group for the 3-hydroxyl functionality, which can be selectively removed under specific conditions, while the 1-hydroxyl group offers a reactive handle for a variety of chemical transformations. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications for professionals in research and drug development.

Part 1: Physicochemical and Spectroscopic Properties

The fundamental properties of 3-(phenylmethoxy)cyclobutan-1-ol define its behavior in chemical systems and are crucial for its handling and characterization.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₂ | [3] |

| Molecular Weight | 178.23 g/mol | [3] |

| Appearance | Colorless liquid | [3] |

| CAS Number | 100058-61-5 | [3] |

| Synonyms | This compound | [3] |

Spectroscopic Profile (Predictive Analysis)

As of late 2025, detailed experimental spectroscopic data for this specific compound is not widely published. The following analysis is based on established principles of spectroscopic interpretation for its constituent functional groups.[4]

NMR spectroscopy is the most powerful tool for elucidating the precise structure of 3-(phenylmethoxy)cyclobutan-1-ol. The puckered conformation of the cyclobutane ring may lead to complex splitting patterns for the aliphatic protons.[5]

Expected ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~7.35 | m | 5H | Ar-H | Protons of the phenyl ring. |

| ~4.50 | s | 2H | -O-CH₂ -Ph | Benzylic protons, deshielded by the adjacent oxygen and phenyl ring. |

| ~4.20 | m | 1H | H C-OH | Carbinol proton, deshielded by the hydroxyl group. |

| ~3.90 | m | 1H | H C-OBn | Proton on the carbon bearing the benzyloxy group. |

| ~2.60 | m | 2H | Cyclobutyl CH₂ | Protons adjacent to the carbinol carbon. |

| ~2.10 | m | 2H | Cyclobutyl CH₂ | Protons adjacent to the benzyloxy-bearing carbon. |

| Variable | br s | 1H | -OH | Hydroxyl proton; chemical shift is concentration and solvent dependent. |

Expected ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~138 | Ar-C (quaternary) | Phenyl carbon attached to the OCH₂ group. |

| ~128.5 | Ar-C H | Phenyl carbons. |

| ~127.8 | Ar-C H | Phenyl carbons. |

| ~75 | C -OBn | Cyclobutyl carbon attached to the benzyloxy group. |

| ~71 | -O-C H₂-Ph | Benzylic carbon. |

| ~68 | C -OH | Carbinol carbon of the cyclobutane ring. |

| ~35 | Cyclobutyl C H₂ | Aliphatic carbons of the cyclobutane ring. |

The IR spectrum provides direct evidence for the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3600-3200 (broad) | O-H Stretch | Alcohol |

| 3100-3000 | C-H Stretch | Aromatic |

| 2980-2850 | C-H Stretch | Aliphatic (Cyclobutyl & Benzylic) |

| 1150-1050 | C-O Stretch | Ether & Secondary Alcohol |

Mass spectrometry provides information on the molecular weight and fragmentation pattern, which can confirm the molecular structure.

| m/z Value | Fragment | Interpretation |

| 178 | [M]⁺ | Molecular ion peak. |

| 160 | [M-H₂O]⁺ | Loss of water from the alcohol. |

| 91 | [C₇H₇]⁺ | Benzyl cation (tropylium ion), a very stable and characteristic fragment. |

| 87 | [M-C₇H₇O]⁺ | Loss of the benzyloxy radical. |

Part 2: Synthesis and Manufacturing

The synthesis of 3-(phenylmethoxy)cyclobutan-1-ol is typically achieved via a two-stage process: first, the preparation of the corresponding ketone, 3-(benzyloxy)cyclobutan-1-one, followed by its selective reduction.

Synthesis Workflow

The overall transformation involves constructing the functionalized cyclobutane ring and then reducing the ketone to the desired secondary alcohol.

Caption: General synthesis workflow for 3-(phenylmethoxy)cyclobutan-1-ol.

Detailed Experimental Protocol

This protocol is an exemplary representation based on established chemical transformations.

Stage 1: Synthesis of 3-(Benzyloxy)cyclobutan-1-one

The synthesis of the precursor ketone has been described in patent literature, often involving multiple steps such as etherification, halogenation, and ring-closure reactions starting from commercially available materials like halogenated methyl benzene and ethylene glycol.[6] Another approach utilizes a nucleophilic substitution followed by hydrolysis and further reactions to yield the target ketone.[7]

Stage 2: Reduction of 3-(Benzyloxy)cyclobutan-1-one to 3-(Phenylmethoxy)cyclobutan-1-ol

-

Setup: To a solution of 3-(benzyloxy)cyclobutan-1-one (1.0 eq) in methanol (MeOH) at 0 °C in a round-bottom flask equipped with a magnetic stirrer, add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and carefully quench the excess NaBH₄ by the slow addition of acetone, followed by water.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford pure 3-(phenylmethoxy)cyclobutan-1-ol.

Causality Behind Experimental Choices

-

Choice of Reducing Agent: Sodium borohydride (NaBH₄) is selected for its mild nature and high chemoselectivity in reducing ketones in the presence of other functional groups like ethers. It is safer and easier to handle than stronger reducing agents like lithium aluminum hydride (LiAlH₄).

-

Solvent and Temperature: Methanol is a common protic solvent for NaBH₄ reductions. The reaction is initiated at 0 °C to control the initial exothermic reaction rate, ensuring safety and preventing side reactions.

Part 3: Chemical Reactivity and Mechanistic Insights

The reactivity of 3-(phenylmethoxy)cyclobutan-1-ol is governed by its functional groups. The interplay between the alcohol, the benzylic ether, and the strained ring allows for a range of useful synthetic transformations.

Key Reaction Pathways

Caption: Major reaction pathways of 3-(phenylmethoxy)cyclobutan-1-ol.

-

Reactions of the Hydroxyl Group: The secondary alcohol is a versatile functional handle.

-

Oxidation: It can be oxidized back to the parent ketone, 3-(benzyloxy)cyclobutan-1-one, using standard oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).

-

Esterification and Etherification: The hydroxyl group readily undergoes esterification with acyl chlorides or anhydrides, or etherification under Williamson ether synthesis conditions.

-

-

Reactions of the Benzyloxy Group (Debenzylation): The phenylmethoxy group is a classic benzyl ether, which serves as a protecting group for the 3-hydroxyl.

-

Catalytic Hydrogenolysis: The most common and powerful application of this moiety is its cleavage via catalytic hydrogenolysis. Reaction with hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst efficiently cleaves the C-O bond at the benzylic position to yield toluene and the deprotected cyclobutane-1,3-diol.[8][9] This unmasks a second hydroxyl group, transforming the molecule into a diol, which is a precursor for polymers, polyesters, and other bifunctional molecules.

-

Part 4: Applications in Research and Drug Development

The unique structural features of 3-(phenylmethoxy)cyclobutan-1-ol make it a valuable intermediate in modern chemical research.

-

Scaffold for Drug Discovery: The cyclobutane ring is not merely a spacer; its puckered, three-dimensional structure is used by medicinal chemists to orient substituents in specific vectors, which can optimize binding to biological targets.[1] This compound provides a synthetically accessible entry point to novel cyclobutane-containing molecules.

-

Metabolic Stability: The replacement of more common scaffolds (like phenyl or cyclopentyl rings) with a cyclobutane can block sites of metabolism, thereby increasing the half-life of a drug candidate.[2]

-

Precursor to Bioactive Molecules: Cyclobutane derivatives have demonstrated a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.[10][11] 3-(Phenylmethoxy)cyclobutan-1-ol serves as an excellent starting point for the synthesis of libraries of compounds to be screened for these activities. For instance, its derivative has been explored as a radiolabeled substrate for Positron Emission Tomography (PET), highlighting its relevance in developing diagnostic agents.[3]

Conclusion

3-(Phenylmethoxy)cyclobutan-1-ol is a strategically important chemical entity that bridges the gap between simple starting materials and complex, high-value molecules. Its well-defined reactivity, centered on its hydroxyl and benzyloxy functionalities, allows for predictable and controlled chemical modifications. For researchers and drug development professionals, this compound represents a versatile building block for accessing novel chemical space, particularly in the burgeoning field of cyclobutane-based therapeutics. Its utility in creating conformationally constrained and metabolically stable structures ensures its continued relevance in the pursuit of next-generation pharmaceuticals.

References

- Google Patents. CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone.

- Google Patents. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone.

- Royal Society of Chemistry.

- PubChem. (R)-3-Phenyl-butan-1-OL | C10H14O. [Link]

- Cheméo. Chemical Properties of Cyclobutanol, 1-phenyl- (CAS 935-64-8). [Link]

- PubMed Central.

- PubChem. 3-Methoxy-3-phenylbutan-1-ol | C11H16O2. [Link]

- Royal Society of Chemistry.

- University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

- Bentham Science. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. [Link]

- PubMed. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. [Link]

- PubMed.

- University of Colorado Boulder. Spectroscopy Problems. [Link]

- Master Organic Chemistry.

- Khan Academy.

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS 100058-61-5: 3-(phenylmethoxy)cyclobutan-1-ol [cymitquimica.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents [patents.google.com]

- 7. CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone - Google Patents [patents.google.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Khan Academy [khanacademy.org]

- 10. 3-Methoxycyclobutan-1-ol (1432680-25-5) for sale [vulcanchem.com]

- 11. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

An In-depth Technical Guide to the Discovery and First Synthesis of 3-(Benzyloxy)cyclobutanol

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Emergence of Strained Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular architectures that confer advantageous pharmacological properties is perpetual. Among these, strained carbocycles, particularly the cyclobutane moiety, have garnered increasing attention.[1] Historically underutilized due to perceived instability and synthetic challenges, the cyclobutane ring is now recognized for its unique three-dimensional structure, which can impart desirable characteristics such as metabolic stability, conformational rigidity, and novel intellectual property space.[1][2] This guide delves into the history and synthesis of a key cyclobutane-containing building block, 3-(Benzyloxy)cyclobutanol, providing a comprehensive resource for its preparation and strategic application.

Part 1: The Discovery of a Versatile Cyclobutane Intermediate

The precise "discovery" of this compound is not chronicled in a singular, seminal publication in the traditional academic sense. Instead, its emergence is rooted in the patent literature, where it was developed as a crucial intermediate for the synthesis of more complex molecules, particularly those with therapeutic potential. Its value lies in the bifunctional nature of the molecule: a hydroxyl group amenable to a wide array of chemical transformations and a protected benzyloxy group that can be removed under specific conditions to reveal a second reactive site.

While a definitive first synthesis is not explicitly detailed, early patent literature from the pharmaceutical industry provides the initial descriptions of its preparation. These documents, focused on the synthesis of novel therapeutic agents, laid the groundwork for the subsequent utilization of this compound as a versatile building block.

Part 2: The First Synthesis: A Tale of Two Precursors

The initial synthetic strategies for this compound revolved around the preparation of its immediate precursor, 3-(Benzyloxy)cyclobutanone. Two primary approaches to this ketone have been described, each with its own set of advantages and mechanistic underpinnings.

Strategy 1: [2+2] Cycloaddition of Benzyl Vinyl Ether

One of the most common and efficient methods for constructing the cyclobutane ring is the [2+2] cycloaddition reaction.[3] In the context of 3-(Benzyloxy)cyclobutanone synthesis, this involves the reaction of benzyl vinyl ether with a ketene or a ketene equivalent. A notable example involves the use of trichloroacetyl chloride in the presence of a zinc-copper couple to generate dichloroketene in situ. This highly reactive intermediate then undergoes a cycloaddition with benzyl vinyl ether to form a dichlorinated cyclobutanone derivative, which is subsequently dechlorinated to yield the desired product.[4][5]

The choice of a zinc-copper couple is critical for the generation of the ketene under conditions mild enough to not degrade the starting materials or the product. The subsequent dechlorination, often carried out with zinc powder in acetic acid, is a standard procedure for the removal of gem-dichloro groups adjacent to a carbonyl.[5]

Diagram: [2+2] Cycloaddition Pathway

Caption: Synthetic pathway to 3-(Benzyloxy)cyclobutanone via [2+2] cycloaddition.

Strategy 2: Malonate Alkylation and Subsequent Transformations

An alternative and highly adaptable route to 3-(Benzyloxy)cyclobutanone begins with the alkylation of a malonic ester derivative.[4] This method typically involves the reaction of diethyl malonate with a 1,3-dihalopropane derivative to form a cyclobutane-1,1-dicarboxylate.[6] Subsequent hydrolysis and decarboxylation yield cyclobutanecarboxylic acid. This acid can then be converted to the target ketone through a series of functional group manipulations.

A specific patent describes a route starting from diisopropyl malonate and 1,3-dibromo-2,2-dimethoxypropane.[4] The initial nucleophilic substitution forms the cyclobutane ring. Deprotection of the ketal and hydrolysis, followed by a Hunsdiecker reaction to introduce a bromine atom, and finally a nucleophilic substitution with benzyl alcohol, affords 3-(benzyloxy)cyclobutanone.[4] This multi-step approach, while longer, offers greater flexibility for introducing various substituents onto the cyclobutane ring.

Diagram: Malonate Alkylation Pathway

Caption: Synthetic pathway to 3-(Benzyloxy)cyclobutanone via malonate alkylation.

Part 3: The Final Step - Reduction to this compound

With the precursor ketone in hand, the final transformation to this compound is a straightforward reduction. The most commonly employed reagent for this purpose is sodium borohydride (NaBH₄) in a protic solvent such as methanol or ethanol. This reagent is favored for its selectivity, mild reaction conditions, and operational simplicity.

The mechanism involves the nucleophilic attack of the hydride from the borohydride complex onto the electrophilic carbonyl carbon of the cyclobutanone. The resulting alkoxide is then protonated by the solvent to yield the final alcohol product.

Part 4: Experimental Protocols

Synthesis of 3-(Benzyloxy)cyclobutanone via [2+2] Cycloaddition (Illustrative)

-

Step 1: Preparation of Dichloroketene Adduct. To a stirred suspension of activated zinc-copper couple in anhydrous diethyl ether under a nitrogen atmosphere is added benzyl vinyl ether. The mixture is cooled in an ice bath, and a solution of trichloroacetyl chloride in anhydrous diethyl ether is added dropwise, maintaining the temperature below 10 °C. The reaction is stirred at room temperature overnight.

-

Step 2: Dechlorination. The reaction mixture is filtered, and the filtrate is washed sequentially with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude dichlorinated adduct is dissolved in a mixture of acetic acid and water. Zinc dust is added portion-wise, and the mixture is stirred vigorously at room temperature until the starting material is consumed (monitored by TLC).

-

Step 3: Workup and Purification. The reaction mixture is filtered through a pad of celite, and the filtrate is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford 3-(Benzyloxy)cyclobutanone.

Synthesis of this compound

-

Step 1: Reduction. To a solution of 3-(Benzyloxy)cyclobutanone in methanol at 0 °C is added sodium borohydride in portions. The reaction mixture is stirred at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).

-

Step 2: Workup and Purification. The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield this compound, which can be further purified by column chromatography if necessary.

Part 5: Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 3-(Benzyloxy)cyclobutanone | C₁₁H₁₂O₂ | 176.21 | Solid |

| This compound | C₁₁H₁₄O₂ | 178.23 | Colorless to pale yellow oil |

| Reaction Step | Key Reagents | Typical Yield |

| [2+2] Cycloaddition/Dechlorination | Benzyl vinyl ether, Trichloroacetyl chloride, Zn-Cu, Zn | 50-60% (overall) |

| Malonate Alkylation Route | Diisopropyl malonate, 1,3-dibromo-2,2-dimethoxypropane | Multi-step, variable yields |

| Reduction of Ketone | Sodium borohydride | >90% |

Part 6: Conclusion and Future Outlook

The discovery and development of synthetic routes to this compound have provided medicinal chemists with a valuable and versatile building block. Its unique structural features and bifunctional nature make it an attractive starting material for the synthesis of complex molecules with potential therapeutic applications. The synthetic strategies outlined in this guide, born from the practical necessities of drug development programs, highlight the ingenuity and adaptability of modern organic synthesis. As the importance of three-dimensional molecular architecture in drug design continues to grow, the demand for and creative utilization of strained ring systems like that found in this compound are certain to expand.

References

- Bellus, D., & Ernst, B. (1988). Ketene Cycloadditions. Angewandte Chemie International Edition in English, 27(6), 797-827.

- CN111320535B - Preparation method of 3- (benzyloxy)

- Willems, S., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(1), 55-69. (URL: [Link])

- Kirchmair, J., et al. (2012). The role of cyclobutane rings in medicinal chemistry.

- Li, J., Gao, K., Bian, M., & Ding, H. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers, 7(1), 136-154. (URL: [Link])

- US4673672A - Substituted cyclobutane derivatives - Google P

- Namyslo, J. C., & Stanitzki, M. M. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(9), 3519-3564. (URL: [Link])

- Al-Harrasi, A., & Hussain, J. (2012). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Organic Chemistry, 9(4), 376-385.

- CN103242152A - Method for synthesizing compound 3-(benzyloxy)

- US5153352A - Process for preparing cis-n-(benzyloxycarbonyl)

- Organic Syntheses Procedure: diethyl 1,1-cyclobutanedicarboxyl

- Organic Syntheses Procedure: 3-butylcyclobutenone. (URL: [Link])

- Mapp, A. K., et al. (2019). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science, 10(44), 10359-10364. (URL: [Link])

- Gomha, S. M., et al. (2022).

- Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - MDPI. (URL: [Link])

- Sarpong, R., et al. (2016). Synthetic Efforts Towards the Aphidicolin Diterpenes. eScholarship, University of California. (URL: [Link])

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone - Google Patents [patents.google.com]

- 5. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Introduction to 3-(Benzyloxy)cyclobutanol and its Spectroscopic Profile

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(Benzyloxy)cyclobutanol

This guide provides a detailed technical overview of the spectroscopic characterization of this compound, a valuable building block in medicinal chemistry and organic synthesis. As experimental data for this specific molecule is not cohesively published in a single source, this document synthesizes predictive analysis based on established spectroscopic principles with available data from analogous structures. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to identify, verify, and quantify this compound with confidence.

This compound (Molecular Formula: C₁₁H₁₄O₂, Molecular Weight: 178.23 g/mol ) is a disubstituted cyclobutane derivative.[1][2] Its structure features a strained four-membered ring, a secondary alcohol, and a benzyl ether moiety. This combination of functional groups results in a unique spectroscopic fingerprint that is essential for its unambiguous identification and quality assessment.

The cyclobutane ring, with its distinct puckered conformation, imposes conformational constraints that can lead to complex and informative NMR spectra.[3] The presence of two stereocenters (at C1 and C3) means the compound can exist as cis and trans diastereomers, which are distinguishable by spectroscopy, particularly NMR. This guide will focus on the general spectroscopic features applicable to either isomer, while noting where significant differences may arise.

Spectroscopic analysis—leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—is non-negotiable in modern chemical synthesis. It provides definitive proof of structure, insight into purity, and is a cornerstone of regulatory submission and intellectual property protection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. Both ¹H (proton) and ¹³C (carbon) NMR are required for a complete assignment.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment, connectivity, and stereochemical relationships of the hydrogen atoms. Due to the rigidity and puckering of the cyclobutane ring, protons on the ring are expected to show complex splitting patterns (multiplicities).

Molecular Structure with Proton Labeling:

Caption: General workflow for acquiring ESI and EI mass spectra.

-

ESI-MS Protocol:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infuse the solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.

-

-

EI-MS Protocol (via GC-MS):

-

Prepare a dilute solution (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Inject a small volume (e.g., 1 µL) into a GC-MS system.

-

Use a suitable GC temperature program to elute the compound from the column.

-

The eluting compound enters the MS source, where it is ionized by a 70 eV electron beam.

-

Acquire the spectrum over a mass range of m/z 40-300.

-

Conclusion

The structural elucidation of this compound is reliably achieved through a combination of NMR, IR, and MS techniques. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, confirming connectivity and stereochemistry. IR spectroscopy offers rapid verification of key functional groups, particularly the hydroxyl and ether moieties. Finally, mass spectrometry confirms the molecular weight and provides a characteristic fragmentation fingerprint, with the tropylium ion at m/z 91 serving as a key diagnostic marker for the benzyl group. By following the protocols and interpreting the data as outlined in this guide, researchers can confidently characterize this important chemical entity.

References

- Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.

- National Institutes of Health. (n.d.). Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects.

- BTC. (2025). What are the mass spectrometry characteristics of cyclobutanol?.

- PubChemLite. (n.d.). This compound (C11H14O2).

- NIST. (n.d.). Cyclobutanol. In NIST Chemistry WebBook.

- Radboud Repository. (n.d.). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- SpectraBase. (n.d.). 3-Benzyloxy-1-propanol.

- NIST. (n.d.). Cyclobutanol. In NIST Chemistry WebBook.

- Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry, 72(19), 7512-7515.

- SpectraBase. (n.d.). Cyclobutanol.

Sources

An In-depth Technical Guide to the Stability and Storage of 3-(Benzyloxy)cyclobutanol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the chemical stability and optimal storage conditions for 3-(Benzyloxy)cyclobutanol, a valuable building block in medicinal chemistry and organic synthesis. By understanding the inherent reactivity of its constituent functional groups—the benzyl ether and the cyclobutanol ring—researchers can ensure the integrity of this compound throughout its lifecycle, from storage to application in complex synthetic pathways. The cyclobutane motif is of growing interest in drug discovery for its ability to introduce three-dimensionality and act as a conformationally restricted scaffold.[1][2]

Core Molecular Structure and Inherent Reactivities

This compound's stability is governed by the interplay of its two key functional moieties: the benzyl ether linkage and the strained cyclobutanol ring system. A thorough understanding of the vulnerabilities of each is paramount to predicting and preventing degradation.

The Benzyl Ether Group: A Robust yet Cleavable Protector

Benzyl ethers are widely employed as protecting groups for alcohols due to their general stability under a range of conditions, including many acidic and basic environments.[3] However, they are not inert and can be cleaved under specific, often harsh, conditions.

-

Reductive Cleavage (Hydrogenolysis): The most common method for benzyl ether cleavage is catalytic hydrogenolysis.[4][5] In the presence of a palladium or platinum catalyst and a hydrogen source, the benzylic carbon-oxygen bond is readily cleaved to yield the parent alcohol and toluene.[4][5] This high-yield and clean reaction is a testament to the benzyl group's lability under reductive conditions.[5]

-

Oxidative Cleavage: Benzyl ethers are susceptible to oxidation.[6] Strong oxidizing agents can cleave the ether linkage.[7] Furthermore, some benzyl ethers have been observed to undergo autoxidation when exposed to air over extended periods, leading to the formation of hydroperoxides which can then decompose into esters, carboxylic acids, and aldehydes.[8] Visible light-mediated oxidative debenzylation has also been demonstrated, highlighting a potential sensitivity to light, especially in the presence of a photo-oxidant.[9][10]

-

Acidic Cleavage: While generally stable to many acidic conditions, strong acids can effect the cleavage of benzyl ethers.[6] This method is less common due to its potential incompatibility with other acid-sensitive functional groups within a molecule.[11]

-

Thermal Decomposition: At elevated temperatures (300-350°C), benzyl ethers can undergo thermolysis, leading to the formation of toluene and phenols.[12][13]

The Cyclobutanol Ring: A Strained and Reactive Core

The four-membered ring of cyclobutanol possesses significant ring strain, making it more reactive than larger cyclic alcohols.[14] This inherent strain is a key driver for various ring-opening reactions.[15][16][17][18]

-

Transition Metal-Catalyzed Ring Opening: The presence of transition metals, such as palladium, can promote the cleavage of the C(sp³)–C(sp³) bonds in the cyclobutanol ring, leading to ring-opened products.[15] This reactivity is a critical consideration in cross-coupling and other metal-catalyzed reactions.

-

Acid- and Base-Promoted Ring Opening: In the presence of a leaving group, the cyclobutanol ring can undergo ring-opening reactions under both acidic and basic conditions.[16]

-

Photocatalysis and Radical-Induced Opening: The strained ring is also susceptible to opening by photocatalysts or radical initiators.[1]

Predicted Degradation Pathways of this compound

Based on the reactivity of its functional groups, several degradation pathways can be postulated for this compound.

Caption: Workflow for a forced degradation study.

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents.

-

Stress Conditions:

-

Acidic: Treat with HCl or H₂SO₄ at room temperature and elevated temperature.

-

Basic: Treat with NaOH or KOH at room temperature and elevated temperature.

-

Oxidative: Treat with H₂O₂ at room temperature.

-

Thermal: Heat the solid or a solution at a defined temperature.

-

Photolytic: Expose a solution to UV and visible light.

-

-

Time Points: Sample at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze all samples by a stability-indicating HPLC method with UV and mass spectrometric detection to quantify the parent compound and detect any degradation products.

-

Characterization: Isolate and characterize major degradation products using techniques such as MS/MS and NMR to elucidate their structures.

Conclusion and Key Takeaways

This compound is a valuable synthetic intermediate whose stability is dictated by its benzyl ether and cyclobutanol functionalities. While generally robust, it is susceptible to degradation via hydrogenolysis, oxidation, strong acids, and ring-opening reactions. For researchers and drug development professionals, adherence to proper storage conditions—cool, dark, and under an inert atmosphere—is crucial for maintaining the integrity of this compound. For critical applications, conducting forced degradation studies is recommended to establish a comprehensive stability profile under process-relevant conditions. This proactive approach to stability assessment will ultimately contribute to more robust and reproducible synthetic outcomes.

References

- Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

- Palladium-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3)–C(sp3) Bond Cleavage.

- Mechanisms of Catalytic Cleavage of Benzyl Phenyl Ether in Aqueous and Apolar Phases. Technische Universität München. [Link]

- Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential He

- Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt.

- The ring-opening reaction of cyclobutanol derivatives which have a leaving group at r-position is an interesting process for the. J-STAGE. [Link]

- Thermolysis of benzyl phenyl ether. OSTI.GOV. [Link]

- The scope of the thermal ring‐opening of the cyclobutanols 3 a–3 d, 3 i, 3 k.

- PREPARATION AND HYDROLYSIS OF BENZYL ESTERS. Journal of the American Chemical Society. [Link]

- Cyclobutanes in Small‐Molecule Drug Candid

- Thermal decomposition of benzyl phenyl ether and benzyl phenyl ketone in the presence of tetralin.

- benzyl ether cleavage. YouTube. [Link]

- High-temperature thermal decomposition of benzyl radicals. PubMed. [Link]

- Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups.

- Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. MPG.PuRe. [Link]

- The thermal decomposition of the benzyl radical in a heated micro-reactor. I. Experimental findings. The Journal of Chemical Physics. [Link]

- Ring-Opening of Cyclobutanes with Nucleophiles. ChemistryViews. [Link]

- Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. PubMed Central. [Link]

- Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides.

- Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/-[11][11]rearrangement cascade. Chemical Science (RSC Publishing). [Link]

- Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. eCampusOntario Pressbooks. [Link]

- This compound (C11H14O2). PubChemLite. [Link]

Sources

- 1. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Benzyl Ethers [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pure.mpg.de [pure.mpg.de]

- 11. Mechanisms of Catalytic Cleavage of Benzyl Phenyl Ether in Aqueous and Apolar Phases | Journal Article | PNNL [pnnl.gov]

- 12. Thermolysis of benzyl phenyl ether (Journal Article) | ETDEWEB [osti.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Page loading... [guidechem.com]

- 15. Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3)–C(sp3) Bond Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. Ring-Opening of Cyclobutanes with Nucleophiles - ChemistryViews [chemistryviews.org]

A Technical Guide to the Synthesis of 3-(Benzyloxy)cyclobutanol: Strategies, Starting Materials, and Methodologies

Abstract

The 3-(benzyloxy)cyclobutanol scaffold is a highly valuable structural motif in contemporary drug discovery and medicinal chemistry. Its rigid, three-dimensional sp³-rich framework serves as an effective bioisostere for planar aromatic rings, enabling chemists to "escape flatland" and explore novel chemical space with improved physicochemical properties.[1] The benzyloxy group provides a stable, readily installed protecting group for the hydroxyl functionality, which can be selectively removed during later synthetic stages. This guide offers a comprehensive analysis of the principal synthetic strategies for accessing this compound, targeted at researchers, chemists, and drug development professionals. We will dissect three core synthetic paradigms: Functional Group Interconversion (FGI) on a pre-existing cyclobutane core, [2+2] cycloaddition reactions for de novo ring construction, and intramolecular cyclization of acyclic precursors. For each strategy, this document provides a detailed examination of starting material selection, mechanistic rationale for experimental choices, step-by-step protocols, and a comparative analysis to guide synthetic route design.

Chapter 1: Retrosynthetic Analysis and Core Synthetic Strategies

The synthesis of this compound can be approached from several distinct strategic directions. A high-level retrosynthetic analysis reveals three primary disconnections, each corresponding to a major family of synthetic reactions. The most direct approach involves the manipulation of functional groups on an existing cyclobutane ring. Alternatively, the four-membered ring itself can be constructed via a convergent [2+2] cycloaddition or by the cyclization of a suitably functionalized linear precursor.

Caption: High-level retrosynthetic analysis of this compound.

Chapter 2: Strategy 1: Synthesis via Functional Group Interconversion (FGI)

This strategy represents the most established and arguably the most practical approach for laboratory-scale synthesis, leveraging commercially available or readily accessible cyclobutane starting materials. The core of this strategy is the sequential installation of the benzyloxy group and the creation of the secondary alcohol via reduction.

Pathway from 3-Hydroxycyclobutanone

This pathway is highly efficient due to the commercial availability of 3-hydroxycyclobutanone, which serves as a versatile starting point. The synthesis involves two key transformations: protection of the existing alcohol and reduction of the ketone.

Workflow Diagram: FGI from 3-Hydroxycyclobutanone

Caption: Synthetic workflow starting from 3-hydroxycyclobutanone.

Step 1: Benzyl Protection of the Hydroxyl Group

The initial step is the protection of the hydroxyl group as a benzyl ether. The Williamson ether synthesis is the method of choice for this transformation.

-

Causality Behind Experimental Choices:

-

Reagents: Benzyl bromide (BnBr) is a highly reactive and common benzylating agent.[2] A strong, non-nucleophilic base such as sodium hydride (NaH) is employed to deprotonate the alcohol, forming the corresponding alkoxide. The use of NaH is critical as it avoids competing substitution reactions and its only byproduct is hydrogen gas, simplifying workup.

-

Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal. They effectively solvate the sodium cation of the alkoxide without interfering with the nucleophilic attack on the benzyl bromide.

-

Experimental Protocol: Synthesis of 3-(Benzyloxy)cyclobutanone

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of 3-hydroxycyclobutanone (1.0 eq.) in anhydrous THF dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of starting material.

-

Upon completion, carefully quench the reaction at 0 °C by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude residue by silica gel column chromatography to yield 3-(benzyloxy)cyclobutanone.[]

Step 2: Stereoselective Reduction of 3-(Benzyloxy)cyclobutanone

The reduction of the ketone functionality yields the target alcohol. This step introduces a new stereocenter, resulting in a mixture of cis and trans diastereomers. The stereochemical outcome is highly dependent on the choice of reducing agent.[4][5]

-

Causality Behind Experimental Choices:

-

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent, safe to use in protic solvents like methanol or ethanol. It preferentially delivers the hydride from the less sterically hindered face of the ketone. For 3-(benzyloxy)cyclobutanone, this typically leads to a mixture of isomers, often with a preference for the cis product where the incoming hydride and the existing benzyloxy group are on opposite faces of the ring.[6][7]

-

Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent that must be used in anhydrous aprotic solvents (e.g., THF, diethyl ether). Its greater reactivity may lead to different diastereomeric ratios compared to NaBH₄.

-

Bulky Reducing Agents (e.g., L-Selectride®): These reagents exhibit high stereoselectivity due to their steric bulk, which forces the hydride delivery to occur from the most accessible face, often leading to a higher proportion of the trans isomer.

-

Experimental Protocol: Synthesis of this compound[6]

-

Dissolve 3-(benzyloxy)cyclobutanone (1.0 eq.) in methanol or THF in a round-bottom flask.

-

Cool the solution to -78 °C with stirring under a nitrogen atmosphere.

-

Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise, ensuring the internal temperature remains low.

-

Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

-

Once the reaction is complete, quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product via silica gel column chromatography to separate the cis and trans isomers.

Data Presentation: Influence of Reducing Agent on Stereoselectivity

| Starting Material | Reducing Agent | Solvent | Temp (°C) | Product Ratio (cis:trans) | Typical Yield (%) |

| 3-(Benzyloxy)cyclobutanone | NaBH₄ | THF/MeOH | -78 to 0 | ~4:1 | >90% |

| 3-(Benzyloxy)cyclobutanone | LiAlH₄ | THF | 0 | ~3:1 | >90% |

| 3-(Benzyloxy)cyclobutanone | L-Selectride® | THF | -78 | >1:20 | ~85% |

Note: Ratios are illustrative and can vary based on precise reaction conditions.

Chapter 3: Strategy 2: [2+2] Cycloaddition for Ring Formation

This strategy builds the cyclobutane ring from two simpler, acyclic components. The photochemical or transition-metal-catalyzed [2+2] cycloaddition is a powerful method for forming four-membered rings.[8][9] A particularly relevant approach for this target involves the reaction of benzyl vinyl ether with a ketene or ketene equivalent.[10][11]

-

Causality Behind Experimental Choices:

-

Reactants: Benzyl vinyl ether provides one of the two-carbon units and already incorporates the required benzyloxy moiety. Trichloroacetyl chloride is used as a precursor to dichloroketene, which is highly reactive in [2+2] cycloadditions.

-

Activation: A zinc-copper couple is used to generate the reactive ketene intermediate and facilitate the cycloaddition under mild conditions.[12]

-

Dechlorination: The resulting dichlorocyclobutanone adduct is then subjected to reductive dechlorination, typically using zinc powder in acetic acid, to afford the desired 3-(benzyloxy)cyclobutanone, which can then be reduced as described in Strategy 1.[11]

-

Workflow Diagram: [2+2] Cycloaddition Route

Sources

- 1. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06088D [pubs.rsc.org]

- 2. Benzyl Bromide [commonorganicchemistry.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Advanced Search [merckmillipore.com]

- 6. prepchem.com [prepchem.com]

- 7. (1s,3s)-3-(benzyloxy)cyclobutan-1-ol synthesis - chemicalbook [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone - Google Patents [patents.google.com]

- 11. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents [patents.google.com]

- 12. prepchem.com [prepchem.com]

Introduction: The Significance of the 3-(Benzyloxy)cyclobutanol Scaffold

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of 3-(Benzyloxy)cyclobutanol

Authored for Researchers, Scientists, and Drug Development Professionals

This compound is a substituted cyclobutane derivative that serves as a valuable intermediate in the landscape of modern organic synthesis and medicinal chemistry. While a seemingly simple molecule, its rigid, four-membered ring and stereochemical complexity offer a unique scaffold for the construction of more elaborate molecular architectures. The true value of this compound is often realized through its ketone precursor, 3-(benzyloxy)cyclobutanone, a key building block in the synthesis of potent therapeutic agents, including inhibitors of HIV-1 reverse transcriptase and Polo-like kinase (PLK).[1][]

This guide provides a comprehensive exploration of this compound, moving beyond a simple recitation of facts to delve into the causality behind its synthesis, the nuances of its stereochemistry, and the analytical techniques required for its definitive characterization. The content herein is structured to equip researchers with the foundational knowledge and practical insights necessary to effectively utilize this versatile chemical entity.

Molecular Structure and Isomerism

At its core, the structure of this compound consists of a cyclobutane ring substituted with a hydroxyl (-OH) group and a benzyloxy (-OCH₂Ph) group at the 1- and 3-positions, respectively.[3] This substitution pattern gives rise to diastereomerism, resulting in two distinct stereoisomers: cis and trans.

The relative orientation of the hydroxyl and benzyloxy groups defines the isomer:

-

cis-3-(Benzyloxy)cyclobutanol: Both substituents are located on the same face of the cyclobutane ring.

-

trans-3-(Benzyloxy)cyclobutanol: The substituents are on opposite faces of the ring.

The fluxional nature of the cyclobutane ring, which undergoes rapid "ring flipping," can complicate stereochemical analysis by NMR alone, as this process averages the magnetic environments of the ring protons.[5] This makes definitive assignment reliant on careful interpretation of coupling constants or, ideally, unambiguous methods like X-ray crystallography.

Synthesis and Stereochemical Control

The synthesis of this compound is most commonly achieved via the reduction of its corresponding ketone, 3-(benzyloxy)cyclobutanone. The stereochemical outcome of the final product is therefore determined in this critical reduction step.

Synthesis of the Precursor: 3-(Benzyloxy)cyclobutanone

A robust and frequently cited method for synthesizing the ketone precursor is a [2+2] cycloaddition. This reaction involves generating a ketene equivalent in situ, which then reacts with benzyl vinyl ether.[5][6]

-

Ketene Formation: Dichloroketene is formed from trichloroacetyl chloride using a zinc-copper couple (Zn-Cu).

-

[2+2] Cycloaddition: The in situ-formed dichloroketene reacts with benzyl vinyl ether to yield a dichlorinated cyclobutanone intermediate.

-

Reductive Dechlorination: The intermediate is then treated with zinc powder in acetic acid to remove the chlorine atoms, affording the final product, 3-(benzyloxy)cyclobutanone.[7]

Stereoselective Reduction to this compound

The reduction of the carbonyl group in 3-(benzyloxy)cyclobutanone is the pivotal step where stereochemistry is established. The choice of reducing agent and reaction conditions dictates the diastereomeric ratio of the resulting alcohol.

Causality of Stereoselectivity: The hydride reduction of 3-substituted cyclobutanones, particularly with a bulky substituent like the benzyloxy group, demonstrates a strong preference for producing the cis-alcohol.[8] This selectivity is governed by sterics. Following principles analogous to the Felkin-Anh model, the hydride reagent (e.g., from NaBH₄) preferentially attacks the carbonyl carbon from the face opposite the large benzyloxy group.[8] This anti-facial attack minimizes steric hindrance during the transition state, leading to the formation of the cis isomer as the major product.

Experimental Protocol: Reduction of 3-(Benzyloxy)cyclobutanone

The following protocol is a self-validating system adapted from established procedures for the synthesis of this compound.[4]

Materials:

-

3-(Benzyloxy)cyclobutanone

-

Tetrahydrofuran (THF), anhydrous

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Ethyl acetate (EtOAc)

-

Water (deionized)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottomed flask, dissolve 3-(benzyloxy)cyclobutanone (e.g., 2.00 g, 11.4 mmol) in a mixture of THF (20 mL) and methanol (1 mL).[4]

-

Cooling: Cool the reaction flask in an ice bath to 0 °C. This is crucial to control the exothermic reaction and enhance stereoselectivity.

-

Reagent Addition: Add sodium borohydride (e.g., 0.475 g, 12.5 mmol) portion-wise to the stirred solution. Adding the hydride slowly prevents a rapid, uncontrolled reaction.

-

Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30-60 minutes, monitoring by TLC until the starting material is consumed.[4]

-

Quenching: Carefully quench the reaction by pouring the mixture into water (30 mL). This step neutralizes any unreacted NaBH₄.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (2 x 30 mL).[4]

-

Workup: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound as an oil.[4]

Purification: The resulting mixture of cis and trans isomers can be separated and purified using flash column chromatography on silica gel.[9][10]

Analytical and Spectroscopic Characterization

Unambiguous characterization is essential to confirm the structure and determine the stereochemistry of the synthesized material. A combination of techniques is employed.

| Property / Technique | Data / Observation |

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol [4] |

| Monoisotopic Mass | 178.09938 Da[11][12] |

| Mass Spec. (ESI-MS) | Expected [M+H]⁺: m/z = 179.1[4] |

| ¹H NMR (CDCl₃, ppm) | Expected shifts: 7.40-7.25 (m, 5H, Ar-H ), 4.50 (s, 2H, -OCH ₂Ph), ~4.2 (m, 1H, H -COH), ~3.9 (m, 1H, H -COBn), 2.6-1.8 (m, 4H, cyclobutane CH₂) |

| ¹³C NMR (CDCl₃, ppm) | Expected shifts: ~138 (Ar C), ~128.5 (Ar CH), ~127.8 (Ar CH), ~75 (CH-OBn), ~70 (CH₂-Ph), ~65 (CH-OH), ~35 (ring CH₂) |

| X-ray Crystallography | The definitive method for determining absolute and relative stereochemistry in the solid state.[13][14] |

Interpreting NMR for Stereochemistry: While full spectral data for isolated isomers is not widely published, the key to distinguishing cis and trans isomers via ¹H NMR lies in the coupling constants (J values) between the protons on C1, C2, and C4. Due to the rigid ring, cis and trans vicinal coupling constants can differ significantly, though their ranges can overlap, making assignment challenging.[5] Advanced 2D NMR techniques (like NOESY) can provide through-space correlations to definitively assign the relative stereochemistry.

Applications and Future Directions

The primary utility of this compound lies in its role as a synthetic intermediate. The cyclobutane motif is increasingly recognized in drug design for its ability to act as a rigid scaffold, orienting functional groups in specific three-dimensional arrangements to optimize binding with biological targets.

-

Medicinal Chemistry: As the immediate precursor to 3-(benzyloxy)cyclobutanone, it is integral to synthesizing nucleoside analogs that act as HIV-1 reverse transcriptase inhibitors and small molecules targeting Polo-like kinase for anticancer applications.[1][]

-

Organic Synthesis: The strained four-membered ring can be manipulated through ring-opening or rearrangement reactions, providing access to diverse and complex molecular frameworks that would be difficult to synthesize otherwise.[15]

The ability to control the stereochemistry of the hydroxyl and benzyloxy groups is paramount, as the biological activity of the final target molecule is often dependent on a single, specific stereoisomer.

References

- PrepChem. (n.d.). Synthesis of Step B: N-(Benzyloxycarbonyl)-3-amino-1-cyclobutanol.

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- (n.d.). Supplementary Information.

- ACS Publications. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry.

- American Chemical Society. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis.

- Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.

- Google Patents. (2013). CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone.

- Google Patents. (n.d.). CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone.

- Chemsrc. (n.d.). trans-3-(benzyloxy)cyclobutanol | CAS#:1383813-54-4.

- Fisher Scientific. (n.d.). cis-3-(Benzyloxymethyl)cyclobutanol, 97%, Thermo Scientific Chemicals.

- PubChemLite. (n.d.). This compound (C11H14O2).

- (n.d.). This compound.

- NIH. (2010). X-ray Crystallography of Chemical Compounds. PubMed.

- MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.

- AIR Unimi. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.

- Caltech. (2018). Demystifying X-ray Crystallography.

- ResearchGate. (n.d.). X‐ray crystallographic structures of a) 2, b) 3 a and c) 3 b from....

- ResearchGate. (n.d.). (PDF) Separation of three bioactive isomers from bidens pilosa by countercurrent chromatography.

Sources

- 1. arborpharmchem.com [arborpharmchem.com]

- 3. CAS 100058-61-5: 3-(phenylmethoxy)cyclobutan-1-ol [cymitquimica.com]

- 4. This compound | 100058-61-5 [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rsc.org [rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. trans-3-(benzyloxy)cyclobutanol | CAS#:1383813-54-4 | Chemsrc [chemsrc.com]

- 12. PubChemLite - this compound (C11H14O2) [pubchemlite.lcsb.uni.lu]

- 13. X-ray crystallography of chemical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Physical properties of 3-(Benzyloxy)cyclobutanol (boiling point, density)

An In-Depth Technical Guide to the Physical Properties of 3-(Benzyloxy)cyclobutanol

Introduction

This compound is a substituted cyclobutane derivative of increasing interest within organic synthesis and medicinal chemistry. As a versatile building block, its four-membered ring structure offers a unique conformational rigidity that is attractive for the design of novel therapeutic agents and complex molecular architectures. A thorough understanding of its fundamental physical properties, such as boiling point and density, is paramount for researchers, scientists, and drug development professionals. These parameters govern critical aspects of its handling, purification, reaction scale-up, and integration into synthetic workflows. This guide provides a detailed examination of these properties, grounded in experimental context and practical application.

Core Physicochemical Properties

The physical characteristics of this compound are dictated by its molecular structure, which features a polar hydroxyl group capable of hydrogen bonding, a bulky benzyloxy group, and a strained cyclobutane ring.[1] These elements collectively influence its state, boiling point, and density.

Data Summary

The known physical and chemical data for this compound are summarized below for quick reference. It is important to note that some properties may be reported for specific isomers (e.g., trans-isomer) or are predicted values.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄O₂ | [1][2][3] |

| Molecular Weight | 178.23 g/mol | [1][2][3] |

| Appearance | Colourless to yellow oil or liquid | [1][2] |

| Boiling Point | 286.5 ± 33.0 °C at 760 mmHg (trans-isomer) | [4] |

| Density | 1.0773 g/cm³ (at 25 °C) | [2] |

| 1.1 ± 0.1 g/cm³ (trans-isomer) | [4] | |

| Storage | Room temperature, sealed in a dry environment | [2] |

Discussion of Properties

-

Boiling Point : The reported boiling point of 286.5 °C for the trans-isomer is relatively high.[4] This is attributable to the molecule's significant molecular weight and, more importantly, the presence of the hydroxyl group. This group allows for intermolecular hydrogen bonding, which requires substantial energy to overcome during the transition from the liquid to the gaseous phase.[1] For high-vacuum distillations, this high boiling point necessitates careful control of pressure and temperature to avoid thermal decomposition. For many laboratory applications, purification by column chromatography is preferred over distillation.

-

Density : With a density of approximately 1.08 g/cm³, this compound is slightly denser than water.[2] This is a critical consideration during aqueous workups in its synthesis or reactions. In an extraction procedure using an organic solvent less dense than water (e.g., ethyl acetate), this compound will be contained in the upper organic layer. Conversely, with a solvent denser than water (e.g., dichloromethane), it will be in the lower organic layer.

Experimental Context: Synthesis and Purification

The physical properties of a compound are best understood in the context of its synthesis and handling. This compound is commonly prepared by the reduction of its corresponding ketone, 3-(Benzyloxy)cyclobutanone.[2] The choice of reagents and the purification strategy directly relate to its physical state, boiling point, and density.

Synthetic Protocol: Reduction of 3-(Benzyloxy)cyclobutanone

This protocol details a reliable method for the synthesis of this compound, providing a self-validating system where successful isolation of the product confirms the efficacy of the procedure.

Objective: To synthesize this compound via the sodium borohydride reduction of 3-(Benzyloxy)cyclobutanone.

Materials:

-

3-(Benzyloxy)cyclobutanone (2.00 g, 11.4 mmol)

-

Tetrahydrofuran (THF), anhydrous (20 mL)

-

Methanol (1 mL)

-

Sodium borohydride (NaBH₄) (0.475 g, 12.5 mmol)

-

Water (deionized) (30 mL)

-

Ethyl acetate (EtOAc) (60 mL)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

100 mL round-bottomed flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Methodology:

-

Reaction Setup: To a 100 mL round-bottomed flask, add 3-(Benzyloxy)cyclobutanone (2.00 g), tetrahydrofuran (20 mL), and methanol (1 mL).[2]

-

Causality: THF is used as the primary solvent due to its ability to dissolve the ketone precursor and its compatibility with the reducing agent. A small amount of methanol is added to activate the sodium borohydride, increasing the rate of reduction.

-

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.[2]

-

Causality: The reduction of a ketone with NaBH₄ is an exothermic reaction. Cooling to 0 °C helps to control the reaction rate and prevent potential side reactions.

-

-

Reduction: Slowly add sodium borohydride (0.475 g) to the stirred mixture in portions.[2]

-

Causality: Portion-wise addition of the solid NaBH₄ prevents an overly vigorous reaction and ensures efficient mixing.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes to ensure the reaction goes to completion.[2]

-

Quenching and Extraction: Pour the reaction mixture into water (30 mL). Extract the aqueous layer with ethyl acetate (2 x 30 mL).[2]

-

Causality: Water is added to quench any unreacted sodium borohydride. Ethyl acetate is an effective solvent for extracting the moderately polar product from the aqueous phase. The density of the product (~1.08 g/cm³) ensures it partitions favorably into the organic solvent.

-

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[2]

-

Causality: Anhydrous sodium sulfate removes residual water from the organic phase. Concentration in vacuo removes the volatile ethyl acetate (boiling point ~77 °C), leaving the much higher-boiling product, this compound, as a residual oil.[2]

-

Expected Outcome: This procedure yields this compound as a yellow oil (1.83 g, 90% yield).[2] The product can be further characterized by mass spectrometry, which should show a peak at m/z 179 [M+H]⁺.[2]

Workflow Visualization

The following diagram illustrates the key stages of the synthesis and purification process.

Caption: Workflow for the synthesis of this compound.

References

- Chemsrc. (n.d.). trans-3-(benzyloxy)cyclobutanol.

Sources

The Four-Membered Ring Enigma: A Technical Guide to Ring Strain and Conformational Analysis of Cyclobutane Derivatives in Drug Discovery

Abstract